4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are found in a variety of biological compounds and have been the subject of much research due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine core, followed by the addition of the phenyl, ethoxyphenyl, and chlorobenzylthio groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with phenyl, ethoxyphenyl, and chlorobenzylthio substituents. The exact spatial arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
As a pyrrolopyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the phenyl and ethoxyphenyl groups might be susceptible to electrophilic aromatic substitution reactions, while the chlorobenzylthio group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the chlorobenzylthio group could potentially make it more reactive .Scientific Research Applications
Nonlinear Optical Properties and Electronic Structure
Research on thiopyrimidine derivatives, which are structurally related to the compound , highlights their potential in the fields of medicine and nonlinear optics (NLO). A study conducted by Hussain et al. (2020) on phenyl pyrimidine derivatives, including similar thiopyrimidine compounds, demonstrated their promising applications due to their significant nonlinear optical properties. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to investigate the structural parameters, electronic properties, and NLO characteristics. The findings suggest that these compounds, including the 4-thiopyrimidines derivatives, exhibit considerable NLO activity, making them suitable for optoelectronic applications and high-tech advancements Hussain et al., 2020.
Anticancer Activity
The synthesis and evaluation of thiadiazolopyrimidine derivatives have also been reported, with a focus on their potential anticancer activity. Tiwari et al. (2016) developed a series of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives using a one-pot ultrasound-promoted synthesis. These compounds were evaluated for their in vitro anticancer activities against various human tumor cell lines. Among the synthesized derivatives, certain compounds demonstrated significant growth inhibitory effects, highlighting their potential as anticancer agents. The study also included docking studies to understand the interaction with the thymidylate synthase enzyme, indicating the relevance of these compounds in cancer research Tiwari et al., 2016.
Future Directions
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3OS/c1-2-32-22-14-12-21(13-15-22)31-16-23(19-8-4-3-5-9-19)25-26(31)29-18-30-27(25)33-17-20-10-6-7-11-24(20)28/h3-16,18H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGJBAGKIFACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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